tert-Butyl 3-amino-4-methylbenzylcarbamate
Description
tert-Butyl 3-amino-4-methylbenzylcarbamate is a benzylcarbamate derivative featuring a tert-butyl carbamate protecting group and a substituted benzene ring with amino (-NH₂) and methyl (-CH₃) functional groups at the 3- and 4-positions, respectively. This compound is widely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials due to its reactive amino group, which enables further functionalization. Its tert-butyl group enhances steric protection and solubility in organic solvents, while the amino group facilitates coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-4-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-10(7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPNADUFEAOUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-methylbenzylcarbamate typically involves the reaction of 3-amino-4-methylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4-methylbenzylcarbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted under acidic conditions, leading to the formation of the free amine and tert-butyl cation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Free amine and tert-butyl cation.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-4-methylbenzylcarbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups.
Biology: In biological research, this compound is used to protect amino groups in biomolecules, facilitating the study of protein structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require selective protection and deprotection of functional groups.
Industry: In the chemical industry, this compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-methylbenzylcarbamate involves the formation of a stable carbamate ester. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. Under acidic conditions, the carbamate group is cleaved, releasing the free amine and tert-butyl cation. This selective deprotection is crucial in multi-step organic synthesis and peptide synthesis.
Comparison with Similar Compounds
tert-Butyl 3-cyano-5-methylbenzylcarbamate
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 246.30 g/mol
- Key Substituents: Cyano (-CN) at the 3-position, methyl (-CH₃) at the 5-position.
- Applications: Primarily used in pharmaceutical research for synthesizing bioactive molecules. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions or cycloadditions, making it distinct from the amino-substituted target compound. It is also employed in material science for polymer modification due to its stability and polarity .
tert-Butyl 4-ethynylbenzylcarbamate
- Molecular Formula: C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- Key Substituents : Ethynyl (-C≡CH) at the 4-position.
- Applications: The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in the amino-substituted target compound. This makes it valuable for bioconjugation and polymer cross-linking. Its lower molecular weight and linear geometry contrast with the bulkier amino-methyl substitution in the target compound .
tert-Butyl 3-amino-4-bromobenzylcarbamate
- Molecular Formula : C₁₂H₁₇BrN₂O₂
- Molecular Weight : 301.18 g/mol
- Key Substituents: Bromo (-Br) at the 4-position, amino (-NH₂) at the 3-position.
- Applications: The bromo group allows for Suzuki-Miyaura cross-coupling reactions, offering distinct reactivity compared to the methyl group in the target compound. This derivative is critical in synthesizing halogenated intermediates for drug candidates.
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate
- Molecular Formula: C₁₉H₂₃NO₃
- Molecular Weight : 313.39 g/mol
- Key Substituents : Benzyloxy (-OBn) at the 3-position, methyl (-CH₃) at the 4-position.
- Applications: The benzyloxy group provides acid-labile protection for hydroxyl groups, a functionality absent in the amino-substituted target compound. This derivative is used in multi-step syntheses requiring orthogonal protecting strategies .
Key Research Findings and Trends
- Reactivity Differences: The amino group in the target compound enables direct amide bond formation or diazotization, whereas cyano or ethynyl substituents in analogs favor nucleophilic additions or cycloadditions .
- Application Scope: Amino-methyl substitution (target compound) is preferred for drug intermediates requiring biocompatibility, while ethynyl or cyano groups are leveraged in material science for tailored reactivity .
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